N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by their functionalization and coupling.
Preparation of 4-Bromo-2-methylaniline: This can be synthesized by bromination of 2-methylaniline using bromine in the presence of a suitable solvent like acetic acid.
Synthesis of 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole: This involves the cyclization of ethyl hydrazinecarboxylate with pyrazine-2-carboxylic acid under acidic conditions.
Coupling Reaction: The final step involves the coupling of 4-Bromo-2-methylaniline with 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole using a thioacetamide linker. This reaction is typically carried out in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.
Reduction: Reduction reactions can occur at the aromatic bromine substituent, converting it to a hydrogen atom.
Substitution: The aromatic bromine can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: can be compared with other compounds that have similar structural features:
N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(4-Bromo-2-methylphenyl)-2-((4-ethyl-5-(pyrimidin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
These comparisons highlight the uniqueness of the pyrazine ring in the compound of interest, which may confer specific properties and reactivity.
Properties
CAS No. |
618427-43-3 |
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Molecular Formula |
C17H17BrN6OS |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17BrN6OS/c1-3-24-16(14-9-19-6-7-20-14)22-23-17(24)26-10-15(25)21-13-5-4-12(18)8-11(13)2/h4-9H,3,10H2,1-2H3,(H,21,25) |
InChI Key |
RGPWGKYHDOYKQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C)C3=NC=CN=C3 |
Origin of Product |
United States |
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